3-chloro-N-cyclopentyl-4-hydroxybenzamide
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Overview
Description
3-chloro-N-cyclopentyl-4-hydroxybenzamide is an organic compound with the molecular formula C12H14ClNO2 It is characterized by the presence of a chloro group, a cyclopentyl group, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopentyl-4-hydroxybenzamide typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 3-chloro-4-hydroxybenzoic acid: This can be achieved using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Reaction with cyclopentylamine: The acyl chloride is then reacted with cyclopentylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclopentyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-chloro-N-cyclopentyl-4-oxobenzamide.
Reduction: Formation of N-cyclopentyl-4-hydroxybenzamide.
Substitution: Formation of 3-azido-N-cyclopentyl-4-hydroxybenzamide or 3-thio-N-cyclopentyl-4-hydroxybenzamide.
Scientific Research Applications
3-chloro-N-cyclopentyl-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopentyl-4-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxybenzamide moiety can interact with enzymes or receptors, modulating their activity. The chloro and cyclopentyl groups may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-cyclopentyl-4-aminobenzamide: Similar structure but with an amino group instead of a hydroxy group.
3-chloro-N-cyclopentyl-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
3-chloro-N-cyclopentyl-4-nitrobenzamide: Similar structure but with a nitro group instead of a hydroxy group.
Uniqueness
3-chloro-N-cyclopentyl-4-hydroxybenzamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to its analogs.
Properties
IUPAC Name |
3-chloro-N-cyclopentyl-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-7-8(5-6-11(10)15)12(16)14-9-3-1-2-4-9/h5-7,9,15H,1-4H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGNXISCNDHXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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